4-Methyl-1,3-heptadiene
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Overview
Description
4-Methyl-1,3-heptadiene is a hydrocarbon.
Scientific Research Applications
Polymer Synthesis and Modification
4-Methyl-1,3-heptadiene is used in the development and stereoengineering of various polymers. For instance, Crawford and Sita (2013) employed a strategy involving the control over dynamic methyl group exchange in coordination polymerization to manipulate the physical properties of poly(1,3-methylenecyclohexane) and its block copolymers (Crawford & Sita, 2013). Additionally, Wang et al. (2016) investigated the copolymerization of propylene with Si-containing α,ω-diolefins, including this compound variants, to enhance rheological behavior and melt strength in polypropylenes (Wang et al., 2016).
Catalytic and Synthetic Chemistry
In catalytic and synthetic chemistry, this compound derivatives play a crucial role. Boccia et al. (2013) polymerized 1,3-heptadiene with various catalytic systems to obtain novel stereoregular polymers, never reported before, with distinct isotactic and syndiotactic structures (Boccia et al., 2013). Sun et al. (2021) synthesized novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, using rhodium-catalyzed asymmetric arylative bis-cyclization of a 1,6-enyne (Sun et al., 2021).
Chemical Physics and Material Science
Research in chemical physics and material science also involves this compound. For instance, Pawlus et al. (2013) studied the effects of high pressures on the Debye process of 4-methyl-3-heptanol, a related compound, to understand the formation of hydrogen-bonded supramolecular structures (Pawlus et al., 2013).
Properties
CAS No. |
17603-57-5 |
---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.2 g/mol |
IUPAC Name |
(3E)-4-methylhepta-1,3-diene |
InChI |
InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,6H,1,5,7H2,2-3H3/b8-6+ |
InChI Key |
AHWGKLXMXHPYBI-SOFGYWHQSA-N |
Isomeric SMILES |
CCC/C(=C/C=C)/C |
SMILES |
CCCC(=CC=C)C |
Canonical SMILES |
CCCC(=CC=C)C |
40095-05-4 | |
Synonyms |
4-Methyl-1,3-heptadiene (c,t) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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